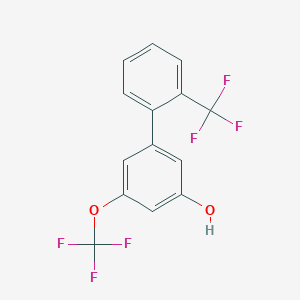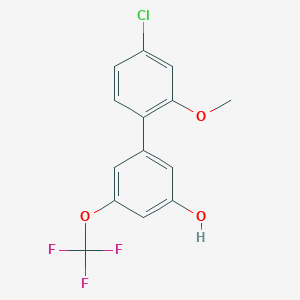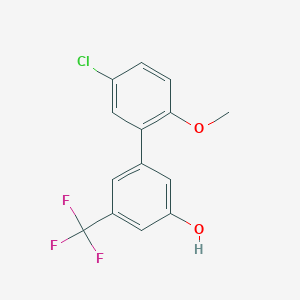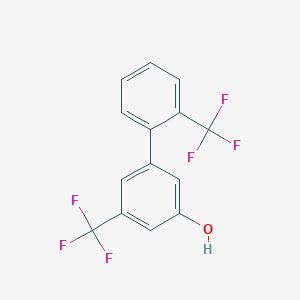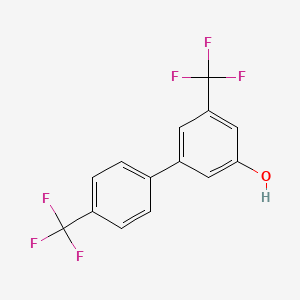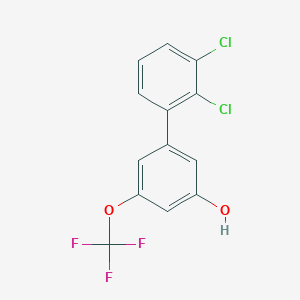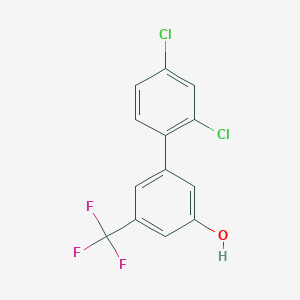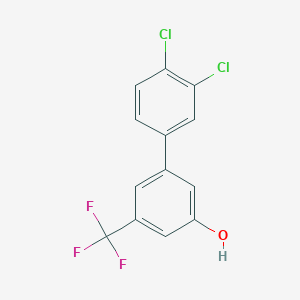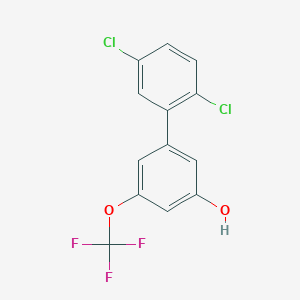
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% (5-DCP-3-TFP) is a phenolic compound with multiple applications in scientific research. It is a white crystalline solid with a molecular weight of 338.53 g/mol and a melting point of 122-124°C. It is soluble in methanol, ethanol, and ethyl acetate, and is insoluble in water. 5-DCP-3-TFP is used in a variety of applications, including synthesis, scientific research, and laboratory experiments. In
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is thought to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, it is believed to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
In animal models, 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to reduce inflammation and oxidative stress in the liver, kidney, and heart. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the growth of some cancer cell lines.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the safety of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has not been fully established, and it should be handled with caution.
Future Directions
The potential applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in scientific research and laboratory experiments are numerous. Future research should focus on elucidating the mechanism of action of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% and further exploring its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further studies should be conducted to evaluate the safety and toxicity of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in humans and animals. Finally, additional research should be conducted to explore the potential applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% in drug development and other areas.
Synthesis Methods
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized from 2,5-dichlorophenol and trifluoromethoxybenzaldehyde. The reaction is catalyzed by p-toluenesulfonic acid, and the product is isolated by recrystallization from methanol. The yield of the reaction is greater than 90%.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, including studies of its antioxidant activity, anti-inflammatory effects, and anti-cancer properties. It has been found to inhibit the growth of some cancer cell lines, including human lung cancer cells, and to reduce the growth of tumors in animal models. In addition, 5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol, 95% has been found to have antibacterial and antifungal activities.
properties
IUPAC Name |
3-(2,5-dichlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O2/c14-8-1-2-12(15)11(5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUHAMUSQZWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686699 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dichlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261928-39-5 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





